Fructose-proline

描述

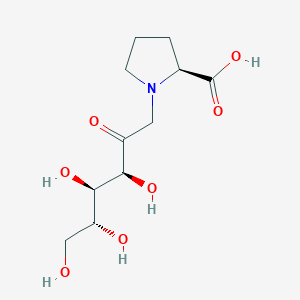

Structure

3D Structure

属性

IUPAC Name |

(2S)-1-[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO7/c13-5-8(15)10(17)9(16)7(14)4-12-3-1-2-6(12)11(18)19/h6,8-10,13,15-17H,1-5H2,(H,18,19)/t6-,8+,9+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBMYMKLRZUCDK-JZKKDOLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC(=O)C(C(C(CO)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)CC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101306343 | |

| Record name | 1-Deoxy-1-L-proline-D-fructose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101306343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29118-61-4 | |

| Record name | 1-Deoxy-1-L-proline-D-fructose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29118-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-Deoxy-D-fructosyl)-L-proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029118614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Proline, 1-(1-deoxy-D-fructos-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Deoxy-1-L-proline-D-fructose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101306343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-DEOXY-D-FRUCTOSYL)-L-PROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM3B50NJ2O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fructose-proline synthesis mechanism in Maillard reaction

An In-depth Technical Guide on the Synthesis Mechanism of Fructose-Proline in the Maillard Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is a cornerstone of food science and has growing implications in health and disease. The reaction of fructose (B13574) with the secondary amino acid proline is of particular interest due to the unique chemical properties and potential biological activities of its products. This technical guide provides a comprehensive overview of the synthesis mechanism of this compound, focusing on the formation of N-(1-Deoxy-D-fructos-1-yl)-L-proline. It details the underlying chemical transformations, presents quantitative data on reaction kinetics, outlines experimental protocols for synthesis and analysis, and explores the relevance of this compound in the context of drug development.

The Core Mechanism: this compound Synthesis

The synthesis of this compound is a multi-step process initiated by the condensation of D-fructose and L-proline. Fructose, a ketose, reacts with the secondary amine of proline to form an unstable N-substituted glycosylamine, also known as a Schiff base. This intermediate then undergoes an intramolecular rearrangement to form a more stable aminoketose. When the starting sugar is a ketose like fructose, this rearrangement is termed the Heyns rearrangement. The corresponding product from an aldose sugar is formed via the Amadori rearrangement.[1][2] The resulting stable product of the this compound reaction is N-(1-Deoxy-D-fructos-1-yl)-L-proline.[3][4][5]

The initial stages of the Maillard reaction with fructose appear to occur more rapidly than with glucose.[6][7] The overall reaction is influenced by several factors, including temperature, pH, and the concentration of reactants.[8][9]

Visualizing the Reaction Pathway

The following diagram illustrates the key steps in the formation of N-(1-Deoxy-D-fructos-1-yl)-L-proline.

Quantitative Analysis of this compound Formation

The formation and degradation of this compound and related Maillard reaction products are highly dependent on reaction conditions. The tables below summarize quantitative data from various studies.

Table 1: Effect of pH and Temperature on Glucose Consumption and Fructosyl-Proline (Fru-Pro) Degradation[10]

| Parameter | pH | Reaction Time (h) | Value |

| Glucose Consumption | 6 | 7 | ~10% |

| 7 | 7 | ~40% | |

| Fru-Pro Degradation | 6 | 1 | ~60% remaining |

| 7 | 1 | <10% remaining |

Table 2: Yield of Key Odorants from Glucose/Proline (Glc/Pro) and Fructosyl-Proline (Fru-Pro) Model Systems[11]

| Odorant | Precursor System | Max Yield (at optimal pH) |

| Acetic Acid | Glc/Pro & Fru-Pro | up to 40 mg/mmol |

| 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Fru-Pro | up to 0.25 mg/mmol |

| 6-acetyl-1,2,3,4-tetrahydropyridine (ATHP) | Glc/Pro | up to 50 µ g/mmol |

| 2-acetyl-1-pyrroline (AP) | Glc/Pro | up to 5 µ g/mmol |

Table 3: Effect of Temperature and Reactant Concentration on the Fructose-Histidine Maillard Reaction[8]

| Parameter | Condition | Fructose Reduction (mg) | Histidine Reduction (mg) |

| Temperature | 50 °C | 4.043 ± 0.679 | 5.200 ± 1.414 |

| 90 °C | 99.381 ± 6.243 | 78.067 ± 4.027 | |

| Reactant Concentration (Equimolar) | 0.02 M | 4.594 ± 0.465 | 5.434 ± 0.989 |

| 0.10 M | 30.299 ± 1.618 | 35.000 ± 1.697 |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound, compiled from various research articles.

Synthesis of N-(1-Deoxy-D-fructos-1-yl)-L-proline

A common method for the synthesis of this compound involves heating an aqueous solution of D-fructose and L-proline.[3]

-

Materials: D-fructose, L-proline, deionized water, phosphate (B84403) buffer.

-

Procedure:

-

Prepare equimolar solutions of D-fructose and L-proline in a phosphate buffer (e.g., 0.2 M).[10]

-

Adjust the pH of the solution to a desired value (e.g., pH 7.0) using NaOH or HCl.[10][11]

-

Transfer the solution to a reaction vessel and heat at a controlled temperature (e.g., 100-145°C) for a specific duration (e.g., 1-4 hours).[10][11]

-

Cool the reaction mixture to stop the reaction.

-

The resulting solution contains N-(1-Deoxy-D-fructos-1-yl)-L-proline, which can be purified using techniques like column chromatography.

-

Quantification of this compound using High-Performance Anion-Exchange Chromatography (HPAEC)[10]

-

Instrumentation: High-Performance Anion-Exchange Chromatograph with a pulsed amperometric detector (PAD).

-

Columns: A suitable anion-exchange column (e.g., CarboPac PA1) with a corresponding guard column.

-

Eluents: A gradient of sodium hydroxide (B78521) (NaOH) and sodium acetate (B1210297) (NaOAc) in deionized water. A typical gradient for this compound analysis is as follows:

-

0.0 min: 87.5% H₂O, 10% 500 mM NaOH, 2.5% 1 M NaOAc

-

12.0 min: 52% H₂O, 40% 500 mM NaOH, 8% 1 M NaOAc

-

14.0 min: 30% H₂O, 50% 500 mM NaOH, 20% 1 M NaOAc

-

23.0 min: 30% H₂O, 50% 500 mM NaOH, 20% 1 M NaOAc

-

25.0 min: Re-equilibration to initial conditions.[10]

-

-

Sample Preparation: Dilute the reaction mixture in deionized water and filter through a 0.45 µm filter before injection.

-

Quantification: Use an external standard curve of purified N-(1-Deoxy-D-fructos-1-yl)-L-proline to quantify the concentration in the samples.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the identification and quantification of Maillard reaction products.[12][13]

-

Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS).

-

Chromatography: Use a suitable reversed-phase or HILIC column for separation. The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile), both containing a small amount of a modifier like formic acid.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Use multiple reaction monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for this compound and an isotope-labeled internal standard.

Relevance in Drug Development and Biological Systems

Maillard reaction products, including this compound, are being investigated for their potential biological activities.[3][14] Understanding their formation is crucial, as these reactions also occur in vivo and are implicated in the pathophysiology of diseases like diabetes.[12][15] The synthesis and screening of specific Maillard reaction products like this compound could lead to the discovery of novel therapeutic agents.

Workflow for Biological Activity Screening

The following diagram outlines a typical workflow for the synthesis and subsequent screening of this compound for potential biological activities relevant to drug development.

Conclusion

The synthesis of this compound via the Maillard reaction is a complex process influenced by multiple factors. A thorough understanding of its mechanism and the conditions that govern its formation is essential for researchers in food science and is of growing importance to those in the pharmaceutical and biomedical fields. The methodologies and data presented in this guide provide a solid foundation for further research into the synthesis, characterization, and potential applications of this and other Maillard reaction products.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Buy N-(1-Deoxy-D-fructosyl)-L-proline | 29118-61-4 [smolecule.com]

- 4. Human Metabolome Database: Showing metabocard for N-(1-Deoxy-1-fructosyl)proline (HMDB0038493) [hmdb.ca]

- 5. N-(1-Deoxy-1-fructosyl)proline | C11H19NO7 | CID 131752381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Protein fructosylation: fructose and the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Characterization, Variables, and Antioxidant Activity of the Maillard Reaction in a Fructose–Histidine Model System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetic modelling of Amadori N-(1-deoxy-D-fructos-1-yl)-glycine degradation pathways. Part I--reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. imreblank.ch [imreblank.ch]

- 11. Identification and quantitation of key aroma compounds formed in Maillard-type reactions of fructose with cysteamine or isothiaproline (1,3-thiazolidine-2-carboxylic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Differentiation and Quantitation of Coeluting Isomeric Amadori and Heyns Peptides Using Sugar-Specific Fragment Ion Ratios - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Fructose-Proline: An Early-Stage Maillard Reaction Product

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fructose-proline (F-P) is an early-stage Maillard reaction product (MRP), specifically an Amadori product, formed from the non-enzymatic reaction between the reducing sugar fructose (B13574) and the amino acid proline. While extensively studied in the context of food science for its role in flavor and color development, emerging research is beginning to shed light on the potential biological activities of F-P and other MRPs. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its formation, experimental protocols for its study, and its potential modulatory effects on key signaling pathways implicated in inflammation and oxidative stress. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are interested in exploring the therapeutic potential of this and other related Maillard reaction products.

Introduction

The Maillard reaction, a complex cascade of chemical reactions between reducing sugars and amino acids, is a cornerstone of food chemistry, responsible for the desirable aromas, flavors, and colors of cooked foods. The initial phase of this reaction leads to the formation of Schiff bases, which then rearrange to form more stable Amadori or Heyns products.[1][2] this compound is the Amadori rearrangement product formed from the condensation of fructose and proline.[2]

While the later stages of the Maillard reaction can lead to the formation of advanced glycation end-products (AGEs), which are often associated with chronic diseases, the biological activities of early-stage MRPs like this compound are less understood and may present a different biological profile.[3] Fructose itself has been shown to promote inflammatory responses through pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK).[4][5] Conversely, proline has been reported to possess antioxidant and potential anti-inflammatory properties. This juxtaposition of precursor properties makes the resulting this compound conjugate a molecule of significant scientific interest.

This guide will delve into the synthesis, characterization, and known biological implications of this compound, providing detailed experimental methodologies and summarizing available quantitative data to facilitate further research into its potential as a bioactive compound.

Formation and Synthesis of this compound

The formation of this compound is the initial, reversible step in the Maillard reaction between fructose and proline. The reaction begins with the nucleophilic attack of the amino group of proline on the carbonyl group of the open-chain form of fructose, forming a Schiff base. This unstable intermediate then undergoes an Amadori rearrangement to form the more stable 1-amino-1-deoxy-2-ketose, which in this case is N-(1-deoxy-D-fructos-1-yl)-L-proline, or this compound.[2]

Experimental Protocol: Synthesis of this compound (Amadori Product)

This protocol is a generalized method based on the refluxing method for synthesizing Amadori products.[2]

Materials:

-

D-Fructose

-

L-Proline

-

Anhydrous Methanol (B129727)

-

Dowex 50WX4 ion-exchange resin (H+ form)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Filtration apparatus (0.45 µm filter)

-

Glass column for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of D-fructose and L-proline in anhydrous methanol under a nitrogen atmosphere to prevent oxidation.

-

Reflux: Heat the mixture to reflux temperature (approximately 65°C for methanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. A precipitate containing unreacted starting materials may form. Remove the precipitate by filtration through a 0.45 µm filter.

-

Purification by Ion-Exchange Chromatography:

-

Concentrate the filtrate using a rotary evaporator to reduce the volume.

-

Prepare a column with Dowex 50WX4 ion-exchange resin (H+ form).

-

Dissolve the concentrated filtrate in a minimal amount of water and load it onto the column.

-

Wash the column with deionized water to remove unreacted sugars and other non-ionic compounds.

-

Elute the this compound adduct using an aqueous ammonia (B1221849) solution (e.g., 0.5 M).

-

-

Isolation: Collect the fractions containing the product and remove the ammonia and water by rotary evaporation to yield the purified this compound.

-

Characterization: Confirm the identity and purity of the synthesized this compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Methods for this compound

Accurate quantification and characterization of this compound are crucial for both synthetic and biological studies. HPLC is a commonly employed technique for this purpose.

Experimental Protocol: Quantification of this compound by HPLC

This protocol outlines a general method for the analysis of Amadori products.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a Diode Array Detector (DAD) or a Refractive Index Detector (RID).

-

Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) or a dedicated amino or carbohydrate column.[6]

-

Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile (B52724) and water, or an aqueous buffer such as formic acid in water. For example, an isocratic elution with 0.1% (w/w) aqueous formic acid can be used.[7]

-

Flow Rate: Typically 0.25-1.0 mL/min.[7]

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.[7]

-

Injection Volume: 1-20 µL.[7]

-

Detection: UV detection at a wavelength where the compound absorbs (e.g., 280 nm for later-stage MRPs, though early Amadori products may have weak absorbance) or RID for universal detection of sugars and their derivatives. Mass spectrometry (MS) coupling provides the most sensitive and specific detection.

Sample Preparation:

-

For synthetic mixtures, dilute the sample in the mobile phase.

-

For biological or food matrices, an extraction step is necessary. This may involve homogenization in a suitable solvent (e.g., water or methanol/water mixture), followed by centrifugation and filtration (0.22 or 0.45 µm) to remove particulates. Solid-phase extraction (SPE) may be required for complex samples to remove interfering substances.

Quantification:

-

Prepare a calibration curve using a purified and quantified this compound standard.

-

Inject the samples and standards onto the HPLC system.

-

Identify the this compound peak based on its retention time compared to the standard.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Biological Activities of this compound

The biological effects of this compound are not yet extensively characterized. However, based on the known activities of its precursors and related Maillard reaction products, it is hypothesized to possess both antioxidant and pro-inflammatory potential.

Antioxidant Activity

Maillard reaction products, in general, have been shown to possess antioxidant properties.[8] This activity is often attributed to the formation of reductone-like structures during the reaction, which can act as free radical scavengers.

Quantitative Data on Antioxidant Activity of Fructose-Amino Acid MRPs:

| Model System | Assay | Antioxidant Activity | Conditions | Citation |

| Cysteine-Fructose | ABTS | 7.05 µmol Trolox equivalents/mL | 130°C, 60 min | [9] |

| Lysine-Fructose | Fe2+ Chelation | 96.31% | 100°C, 30 min | [9] |

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common method to assess the antioxidant capacity of a compound.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.

-

This compound solution at various concentrations.

-

Methanol (as a blank).

-

Ascorbic acid or Trolox (as a positive control).

-

96-well microplate.

-

Microplate reader.

Procedure:

-

In a 96-well plate, add a defined volume of this compound solution at different concentrations to the wells.

-

Add an equal volume of DPPH solution to each well.

-

Include a control well with methanol instead of the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Anti-inflammatory Activity

The effect of this compound on inflammation is an area of active investigation. While high fructose intake is associated with pro-inflammatory responses, some MRPs have demonstrated anti-inflammatory effects.[4][10] It is plausible that this compound could modulate inflammatory signaling pathways.

Quantitative Data on Inflammatory Response to Fructose and MRPs:

| Compound/Mixture | Cell/Animal Model | Effect | Cytokine/Marker Measured | Citation |

| Fructose | Human Monocytes | Increased pro-inflammatory cytokine production | TNF-α, IL-6, IL-1β | [11] |

| Glucose-Lysine MRPs | DSS-induced colitis in rats | Ameliorated colitis | Decreased nitric oxide, suppressed inflammatory cytokine mRNA | [12] |

| Sugar-Amino Acid MRPs | LPS-stimulated RAW264.7 macrophages | Decreased nitric oxide expression | Nitric Oxide (NO) | [10] |

Experimental Protocol: Measurement of Nitric Oxide Production in Macrophages

This assay is used to assess the pro- or anti-inflammatory effects of a compound on activated macrophages.

Materials:

-

RAW 264.7 macrophage cell line.

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

-

Lipopolysaccharide (LPS) from E. coli.

-

This compound solution (sterile-filtered).

-

Griess Reagent System.

-

96-well cell culture plate.

-

Cell culture incubator.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a cell culture incubator (37°C, 5% CO2).

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include control wells (cells only, cells + LPS, cells + F-P only).

-

Incubation: Incubate the plate for 24 hours.

-

Nitrite (B80452) Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Add the Griess reagents to the supernatant according to the manufacturer's instructions.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. A decrease in nitrite production in the presence of this compound compared to the LPS-only control would suggest an anti-inflammatory effect.

Signaling Pathways

Fructose and proline metabolism are known to intersect with key cellular signaling pathways. While direct evidence for this compound is limited, it is reasonable to hypothesize its involvement in the NF-κB and MAPK pathways based on existing literature.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[13] Fructose has been shown to activate NF-κB, leading to the production of pro-inflammatory cytokines.[4]

Caption: Hypothetical modulation of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK cascade is involved in cellular responses to a variety of stimuli and plays a role in inflammation.[14] Studies have shown that MAPK signaling is involved in fruit ripening processes where proline production is also a factor.[15]

Caption: Potential interaction of this compound with the MAPK signaling cascade.

Experimental Protocol: Western Blot for Phosphorylated MAPK

This technique is used to detect the activation of MAPK pathways by measuring the phosphorylation of key proteins.

Materials:

-

Cell lysates from cells treated with this compound.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

Western blotting apparatus (transfer system).

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-p38, anti-total-p38).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration.

-

SDS-PAGE: Separate the protein lysates by size using SDS-PAGE.

-

Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the MAPK of interest (e.g., phospho-p38). In a separate blot, use an antibody for the total form of the protein as a loading control.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detection: Wash the membrane and add a chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of this compound on MAPK activation.

Conclusion and Future Directions

This compound, as an early-stage Maillard reaction product, represents an intriguing molecule at the intersection of food science and pharmacology. While current research provides a foundational understanding of its formation and offers clues to its potential biological activities, there is a clear need for more focused investigation. The detailed experimental protocols provided in this guide are intended to facilitate such research.

Future studies should aim to:

-

Develop and validate robust and standardized methods for the synthesis and purification of this compound.

-

Conduct comprehensive in vitro and in vivo studies to definitively characterize its antioxidant and anti-inflammatory properties, including the determination of dose-response relationships and efficacy.

-

Elucidate the specific molecular targets and signaling pathways modulated by this compound, particularly its effects on the NF-κB and MAPK cascades.

-

Explore the potential therapeutic applications of this compound in inflammatory and oxidative stress-related diseases.

By systematically addressing these research gaps, the scientific community can unlock the full potential of this compound and other early-stage Maillard reaction products as novel bioactive compounds for the benefit of human health.

References

- 1. Formation of Fructose-Mediated Advanced Glycation End Products and Their Roles in Metabolic and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Key Aspects of Amadori Rearrangement Products as Future Food Additives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Fructose induces inflammatory activation in macrophages and microglia through the nutrient‐sensing ghrelin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. imreblank.ch [imreblank.ch]

- 8. The Maillard reaction products as food-born antioxidant and antibrowning agents in model and real food systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antioxidant and chelating capacity of Maillard reaction products in amino acid-sugar model systems: applications for food processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory effect of sugar-amino acid Maillard reaction products on intestinal inflammation model in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fructose intake enhances lipoteichoic acid-mediated immune response in monocytes of healthy humans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory effect of glucose-lysine Maillard reaction products on intestinal inflammation model in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The NF-κB Family of Transcription Factors and Its Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MAPK Signaling in Fruit Ripening and Quality Formation | Encyclopedia MDPI [encyclopedia.pub]

The Role of Fructose-Proline as an Amadori Compound: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fructose-proline, an Amadori compound formed through the Maillard reaction between fructose (B13574) and proline, is a significant molecule in food chemistry and is of growing interest in the biomedical field. This technical guide provides an in-depth overview of the core aspects of this compound, including its formation, chemical properties, and biological significance. Detailed experimental protocols for its synthesis, purification, and characterization are presented, alongside methods for evaluating its biological activities. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, key signaling pathways potentially modulated by this compound and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular interactions and analytical procedures.

Introduction

The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is a cornerstone of food science, responsible for the color, flavor, and aroma of cooked foods. The initial step of this complex cascade of reactions is the formation of a Schiff base, which then undergoes an Amadori rearrangement to form a more stable 1-amino-1-deoxy-2-ketose, known as an Amadori compound.[1] this compound is the Amadori compound derived from the reaction of fructose with the secondary amino acid, proline.

While extensively studied in the context of food chemistry for its contribution to sensory attributes, the biological activities of this compound and other Amadori compounds are gaining increasing attention. These activities include antioxidant and potential anti-inflammatory effects, which position them as interesting candidates for further investigation in drug development and nutritional science. This guide aims to provide a comprehensive technical resource on this compound for researchers and professionals in these fields.

Formation and Chemical Properties of this compound

The formation of this compound is a multi-step process initiated by the condensation of the carbonyl group of fructose with the amino group of proline. This is followed by an Amadori rearrangement, a key isomerization reaction that stabilizes the compound.[1]

Mechanism of Formation

The generally accepted mechanism for the formation of this compound is as follows:

-

Schiff Base Formation: The nucleophilic amino group of proline attacks the carbonyl carbon of the open-chain form of fructose, leading to the formation of a carbinolamine.

-

Dehydration: The carbinolamine undergoes dehydration to form a protonated imine, known as a Schiff base.

-

Amadori Rearrangement: The Schiff base undergoes an acid-catalyzed tautomerization and rearrangement to form the more stable 1-amino-1-deoxy-2-ketose, which in this case is N-(1-Deoxy-D-fructos-1-yl)-L-proline, or this compound.[1]

Physicochemical Properties

This compound is a relatively stable compound compared to the initial Schiff base. Its structure and properties can be characterized by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).[2][3]

Biological Significance and Activities

Emerging research suggests that this compound possesses biological activities that may have implications for human health. These activities are primarily attributed to its antioxidant and potential anti-inflammatory properties.

Antioxidant Activity

Amadori compounds, including this compound, have been shown to exhibit antioxidant activity by scavenging free radicals. This activity is crucial in mitigating oxidative stress, which is implicated in a variety of chronic diseases.

Table 1: Quantitative Data on Antioxidant Activity of Maillard Reaction Products

| Assay | Compound/System | Antioxidant Capacity | Reference |

| DPPH Radical Scavenging | Fructose-glycine MRPs | Stimulated NO synthesis | [4] |

| ABTS Radical Scavenging | Fructose/L-Asn Melanoidins | Higher than Glucose/L-Asn | [5] |

Note: Data for this compound specifically is limited; this table presents data for related Maillard Reaction Products (MRPs) to provide context.

Anti-inflammatory Effects

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Some studies suggest that proline and its derivatives may exert anti-inflammatory effects. While direct evidence for this compound is still emerging, the potential for Amadori compounds to modulate inflammatory pathways is an active area of research. For instance, proline has been shown to prevent the effects of LPS-induced inflammation in rats.[6] Fructose, on the other hand, has been shown to induce inflammatory activation in macrophages and microglia through various signaling pathways.[4][7] The net effect of the this compound conjugate remains to be fully elucidated.

Table 2: Effects of Fructose and Proline on Inflammatory Markers

| Compound | Model System | Effect on Inflammatory Markers | Reference |

| Fructose | Macrophages and Microglia | Increased IL-1β, IL-6, TNFα | [4][7] |

| Proline | Rat Brain Cortex and Cerebellum | Prevented LPS-induced inflammation | [6][8] |

| Fructose | LPS-stimulated monocytes | Enhanced IL-1β, IL-6, IL-8, TNF secretion | [9] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, as well as for the assessment of its biological activities.

Synthesis and Purification of this compound

Objective: To synthesize this compound via the Maillard reaction and purify it for subsequent analysis.

Materials:

-

D-Fructose (analytical grade)

-

L-Proline (analytical grade)

-

Methanol (HPLC grade)

-

Deionized water

-

Reaction vessel with reflux condenser

-

Rotary evaporator

-

Lyophilizer

-

Ion-exchange chromatography column (e.g., Dowex 50W-X8)

-

HPLC system with a refractive index detector (RID)

Protocol:

-

Reaction Mixture Preparation: Dissolve equimolar amounts of D-fructose and L-proline in a minimal amount of deionized water or a methanol-water mixture.

-

Reaction: Heat the mixture under reflux for a specified time (e.g., 2-4 hours) at a controlled temperature (e.g., 60-80°C). The progress of the reaction can be monitored by the development of a brown color.

-

Solvent Removal: After the reaction, cool the mixture to room temperature and remove the solvent using a rotary evaporator under reduced pressure.

-

Purification by Ion-Exchange Chromatography:

-

Dissolve the dried residue in deionized water.

-

Load the solution onto a pre-equilibrated cation-exchange column (H+ form).

-

Wash the column with deionized water to remove unreacted fructose and other non-ionic compounds.

-

Elute the bound this compound with a gradient of ammonium (B1175870) hydroxide (B78521) or a suitable buffer.

-

-

Fraction Collection and Analysis: Collect the fractions and analyze them for the presence of this compound using HPLC-RID.[10][11]

-

Lyophilization: Pool the fractions containing pure this compound and lyophilize to obtain a dry powder.

-

Characterization: Confirm the identity and purity of the synthesized this compound using NMR spectroscopy (¹H and ¹³C NMR).[2][12][13]

DPPH Radical Scavenging Assay for Antioxidant Activity

Objective: To determine the free radical scavenging activity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[14][15][16]

Materials:

-

This compound sample

-

DPPH solution (0.1 mM in methanol)

-

Methanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Protocol:

-

Sample Preparation: Prepare a series of dilutions of the this compound sample and ascorbic acid in methanol.

-

Reaction Setup: In a 96-well plate, add a specific volume of each sample dilution (e.g., 100 µL) to the wells.

-

DPPH Addition: Add an equal volume of DPPH solution (e.g., 100 µL) to each well.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

-

-

IC50 Determination: Plot the percentage of inhibition against the sample concentration to determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

Measurement of Inflammatory Cytokines using ELISA

Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in a cell-based assay.[17][18][19][20]

Materials:

-

Cell line (e.g., RAW 264.7 macrophages)

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS)

-

This compound sample

-

ELISA kits for the specific cytokines to be measured

-

96-well ELISA plates

-

Microplate reader

Protocol:

-

Cell Culture and Treatment:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with different concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include control wells with no treatment, LPS only, and this compound only.

-

Incubate for a suitable period (e.g., 24 hours).

-

-

Sample Collection: Collect the cell culture supernatants.

-

ELISA Procedure:

-

Perform the ELISA for the target cytokines according to the manufacturer's instructions. This typically involves:

-

Coating the plate with a capture antibody.

-

Adding the collected supernatants and standards.

-

Adding a detection antibody.

-

Adding a substrate to produce a colorimetric signal.

-

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Generate a standard curve using the known concentrations of the cytokine standards.

-

Calculate the concentration of the cytokines in the samples based on the standard curve.

-

Signaling Pathways

Amadori compounds, as precursors to Advanced Glycation End-products (AGEs), have the potential to interact with cellular signaling pathways, particularly those related to inflammation and oxidative stress. While direct studies on this compound are limited, the known effects of AGEs and the individual components (fructose and proline) provide insights into potential mechanisms.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[21][22] AGEs are known to activate NF-κB through the Receptor for Advanced Glycation End-products (RAGE).[23] Fructose has also been shown to induce pro-inflammatory responses via NF-κB signaling.[4][7][24] It is plausible that this compound, as an Amadori compound, could modulate this pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cellular processes, including inflammation and stress responses.[5][25] Fructose has been demonstrated to activate the p38 MAPK pathway in immune cells.[4][7] The involvement of this compound in this pathway warrants further investigation.

Conclusion and Future Directions

This compound, as an Amadori compound, represents a fascinating intersection of food chemistry and biomedical science. Its role in the sensory properties of food is well-established, but its biological activities are only beginning to be understood. The protocols and data presented in this guide provide a foundation for further research into its antioxidant, anti-inflammatory, and other potential therapeutic properties.

Future research should focus on:

-

Elucidating the specific molecular mechanisms by which this compound modulates signaling pathways such as NF-κB and MAPK.

-

Conducting comprehensive in vivo studies to evaluate the bioavailability, metabolism, and efficacy of this compound.

-

Investigating the potential synergistic or antagonistic effects of this compound in complex biological systems.

A deeper understanding of the role of this compound and other Amadori compounds will be crucial for developing novel strategies for disease prevention and treatment, as well as for optimizing the nutritional and functional properties of foods.

References

- 1. Amadori rearrangement - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. laboratuvar.com [laboratuvar.com]

- 4. Fructose induces inflammatory activation in macrophages and microglia through the nutrient‐sensing ghrelin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Possible Anti-Inflammatory Effect of Proline in the Brain Cortex and Cerebellum of Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Fructose reprogrammes glutamine-dependent oxidative metabolism to support LPS-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. agilent.com [agilent.com]

- 12. Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. acmeresearchlabs.in [acmeresearchlabs.in]

- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 16. researchgate.net [researchgate.net]

- 17. Laboratory protocols for the quantitation of cytokines by bioassay using cytokine responsive cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cytokines: From Clinical Significance to Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 30 years of NF-κB: a blossoming of relevance to human pathobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Novel components in the nuclear factor-kappa B (NF-κB) signaling pathways of endothelial cells under hyperglycemic-ischemic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Role of advanced glycation end products in cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Fructose Stimulated Colonic Arginine and Proline Metabolism Dysbiosis, Altered Microbiota and Aggravated Intestinal Barrier Dysfunction in DSS-Induced Colitis Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Emerging Roles of Mitogen-Activated Protein Kinase Signaling Pathways in the Regulation of Fruit Ripening and Postharvest Quality - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Stability of Fructose-Proline in Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of the Amadori compound, Fructose-proline (Fru-Pro), in aqueous solutions. The Maillard reaction, a non-enzymatic browning process, leads to the formation of Fru-Pro from the condensation of fructose (B13574) and proline. The subsequent degradation of this compound is of significant interest in the fields of food chemistry, pharmacology, and clinical research due to the formation of bioactive and potentially deleterious compounds, including Advanced Glycation End Products (AGEs). This document details the kinetics of Fru-Pro degradation, the influence of temperature and pH, and the associated reaction pathways. Furthermore, it outlines experimental protocols for the analysis of Fru-Pro and discusses the cellular signaling pathways impacted by its degradation products.

Introduction

The Maillard reaction, initiated by the condensation of a reducing sugar with an amino compound, is a cornerstone of food science, contributing to the color, flavor, and aroma of thermally processed foods. The initial, stable intermediate formed from the reaction of an aldose or ketose with an amino acid is known as an Amadori or Heyns compound, respectively. This compound (Fru-Pro), an Amadori compound derived from fructose and the secondary amino acid proline, is of particular interest due to the unique chemical properties conferred by the pyrrolidine (B122466) ring of proline.

The thermal stability of Fru-Pro in aqueous environments is a critical parameter influencing its fate and the subsequent formation of a complex array of degradation products. These products can range from flavor compounds to advanced glycation end products (AGEs), which have been implicated in the pathophysiology of various chronic diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders. Understanding the kinetics and mechanisms of Fru-Pro degradation is therefore essential for controlling the Maillard reaction in food processing and for elucidating the role of Fru-Pro and its derivatives in biological systems.

This guide summarizes the current knowledge on the thermal stability of Fru-Pro, presenting quantitative data on its degradation, detailed experimental methodologies for its study, and visualizations of the key chemical and biological pathways involved.

Thermal Degradation of this compound

The thermal degradation of Fru-Pro in aqueous solutions is a complex process governed by factors such as temperature, pH, and the presence of other reactive species. The primary degradation pathways involve enolization reactions, which lead to the formation of reactive dicarbonyl intermediates and ultimately to a diverse range of secondary products.

Degradation Pathways

The degradation of Amadori compounds like Fru-Pro proceeds mainly through two enolization pathways[1]:

-

1,2-Enolization: This pathway is favored under acidic to neutral conditions (pH < 7) and leads to the formation of 3-deoxyglucosone (B13542) (3-DG), a highly reactive α-dicarbonyl compound. 3-DG is a key precursor for the formation of 5-hydroxymethylfurfural (B1680220) (HMF) and other degradation products.

-

2,3-Enolization: This pathway is more prominent under neutral to alkaline conditions (pH ≥ 7) and results in the formation of 1-deoxyglucosone (B1246632) (1-DG) and 4-deoxyglucosone. These intermediates can further react to form a variety of compounds, including pyrazines and other heterocyclic flavor molecules.

The pyrrolidine ring of proline influences the reaction pathways, favoring the formation of specific volatile compounds that contribute to characteristic roasty and bready aromas.

dot

graph DegradationPathways {

layout=dot;

rankdir=LR;

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1];

edge [fontname="Arial", fontsize=9];

FruPro [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"];

Enolization [label="Enolization", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

Enol12 [label="1,2-Enolization\n(Acidic to Neutral pH)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Enol23 [label="2,3-Enolization\n(Neutral to Alkaline pH)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

DG3 [label="3-Deoxyglucosone (3-DG)", fillcolor="#FBBC05", fontcolor="#202124"];

DG1 [label="1-Deoxyglucosone (1-DG)", fillcolor="#34A853", fontcolor="#FFFFFF"];

HMF [label="5-Hydroxymethylfurfural (HMF)", fillcolor="#F1F3F4", fontcolor="#202124"];

Volatiles [label="Volatile Compounds\n(e.g., Pyrrolizines)", fillcolor="#F1F3F4", fontcolor="#202124"];

Melanoidins [label="Melanoidins", fillcolor="#5F6368", fontcolor="#FFFFFF"];

FruPro -> Enolization [arrowhead=none];

Enolization -> Enol12;

Enolization -> Enol23;

Enol12 -> DG3;

Enol23 -> DG1;

DG3 -> HMF;

DG1 -> Volatiles;

DG3 -> Melanoidins;

DG1 -> Melanoidins;

}

Caption: The RAGE signaling pathway activated by AGEs.

The binding of AGEs to RAGE triggers a cascade of intracellular signaling events, including:

-

Activation of NADPH Oxidase: This leads to an increase in intracellular Reactive Oxygen Species (ROS), inducing a state of oxidative stress.

-

Activation of Mitogen-Activated Protein Kinases (MAPKs): This includes the activation of ERK, JNK, and p38 MAPK pathways.

-

Activation of the Transcription Factor NF-κB: This is a key event that leads to the upregulation of pro-inflammatory genes, such as interleukins (e.g., IL-6) and tumor necrosis factor-alpha (TNF-α).

The culmination of these signaling events contributes to cellular dysfunction, inflammation, and apoptosis, which are underlying mechanisms in the pathogenesis of AGE-related diseases.

Proline Metabolism and Oxidative Stress

Proline itself plays a dual role in cellular stress responses. While it can act as an osmoprotectant and a chemical chaperone, its metabolism is also linked to the production and scavenging of ROS. The degradation of this compound releases free proline, which can then enter cellular metabolic pathways. The catabolism of proline in the mitochondria can generate ROS, which at low levels can act as signaling molecules. However, an over-accumulation of proline and its subsequent catabolism can contribute to oxidative stress. Conversely, proline biosynthesis consumes NADPH, which can help to regenerate the cellular antioxidant, glutathione. This intricate balance highlights the complex role of proline in maintaining cellular redox homeostasis.

Conclusion

The thermal stability of this compound in aqueous solutions is a multifaceted topic with significant implications for both food science and medicine. The degradation of this Amadori compound is highly dependent on temperature and pH, leading to a diverse array of products, including flavor compounds and bioactive AGEs. While quantitative kinetic data for this compound itself remains an area for further research, studies on analogous compounds provide a foundational understanding of its degradation pathways and rates. The biological consequences of Fru-Pro degradation are primarily mediated by the interaction of its AGE products with the RAGE receptor, leading to pro-inflammatory and pro-oxidative cellular responses. The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers and professionals working to understand and control the Maillard reaction and its downstream effects. Further investigation into the specific kinetics of this compound degradation and its unique biological activities will be crucial for advancing our knowledge in this important area of research.

References

An In-depth Technical Guide to the Formation of Fructose-Proline from Glucose and Proline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reaction between glucose and the amino acid proline is a cornerstone of the Maillard reaction, a series of non-enzymatic browning reactions critical in food chemistry and with significant implications for human health. This reaction proceeds through an Amadori rearrangement to form the stable ketoamine, 1-deoxy-1-L-proline-D-fructose, commonly referred to as fructose-proline. This technical guide provides a comprehensive overview of the formation of this compound, including detailed experimental protocols for its synthesis and purification, quantitative data on reaction yields under various conditions, and an exploration of its relevance in biological systems, particularly in the context of advanced glycation end-products (AGEs) and their associated signaling pathways. This document is intended to serve as a valuable resource for researchers in food science, medicinal chemistry, and drug development.

Introduction

The Maillard reaction, first described by Louis-Camille Maillard in 1912, encompasses the complex cascade of chemical reactions between reducing sugars and amino acids or proteins.[1] A key intermediate in this pathway is the Amadori product, formed from the rearrangement of the initial Schiff base.[2] The reaction between D-glucose and L-proline yields the Amadori product 1-deoxy-1-L-proline-D-fructose (this compound), a compound with the chemical formula C₁₁H₁₉NO₇ and a molecular weight of approximately 277.27 g/mol .[3][4]

In food science, the formation of this compound and its subsequent degradation products contributes significantly to the development of desirable flavors, aromas, and colors in thermally processed foods.[5] In the context of human health and drug development, Amadori products are precursors to the formation of advanced glycation end-products (AGEs).[6][7] The accumulation of AGEs is implicated in the pathogenesis of various diseases, including diabetes complications, atherosclerosis, and neurodegenerative disorders, primarily through their interaction with the Receptor for Advanced Glycation End-products (RAGE).[1][8] Understanding the formation and biological activity of this compound is therefore crucial for both optimizing food quality and developing therapeutic strategies to mitigate the detrimental effects of glycation.

Chemical Pathway: From Glucose and Proline to this compound

The formation of this compound from glucose and proline is a multi-step process initiated by the condensation of the carbonyl group of glucose with the amino group of proline to form an unstable Schiff base (N-substituted glycosylamine). This is followed by an acid- or base-catalyzed isomerization known as the Amadori rearrangement, which results in the more stable 1-amino-1-deoxy-ketose, this compound.[2]

Experimental Protocols

The synthesis of this compound can be achieved through several methods. Below are detailed protocols for two common approaches: the fusion method and the syrup method.

Synthesis of this compound

3.1.1. Fusion Method [9]

-

Reactant Preparation: Mix equimolar amounts of D-glucose and L-proline in a dry state.

-

Reaction: Heat the mixture at 70–80°C for 2 hours in a dry oven or oil bath. The mixture will turn brown.

-

Crystallization: Dissolve the resulting brown product in hot ethanol.

-

Purification: Allow the solution to cool to induce crystallization. The final yield is typically between 10% and 30%.

3.1.2. Syrup Method [9]

-

Reactant Preparation: Prepare a mixture of D-glucose, L-proline, and an acid catalyst (e.g., acetic acid) in water. The molar ratio should be approximately 1:1.1-1.4:0.002-0.02 (glucose:proline:catalyst), with about 2.5-3 parts water.

-

Reaction: Heat the mixture to 100°C for 10 to 30 minutes. The solution will darken.

-

Initial Purification: Pass the dark solution through an ion-exchange resin to remove unreacted components and the catalyst.

-

Crystallization: Crystallize the product from hot ethanol.

Purification and Yield Enhancement

A significant improvement in the yield of this compound has been reported using vacuum dehydration followed by spray drying. This method was shown to increase the conversion yield from 3.63% to as high as 69.15%.[3]

-

Aqueous Reaction: Prepare an aqueous solution of glucose and proline.

-

Vacuum Dehydration: Subject the solution to vacuum dehydration to remove water and shift the reaction equilibrium towards the formation of the Amadori product.

-

Spray Drying: Subsequently, use spray drying to rapidly remove the remaining water and isolate the solid product.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using the following analytical techniques:

-

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD):

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR and ¹³C-NMR spectra should be acquired in D₂O. The chemical shifts will confirm the structure of 1-deoxy-1-L-proline-D-fructose.[11]

-

-

Mass Spectrometry (MS):

-

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of this compound (C₁₁H₁₉NO₇, exact mass: 277.1161).[12]

-

Quantitative Data on this compound Formation

The formation of this compound is influenced by several factors, including pH, temperature, and reaction time. The following tables summarize quantitative data from various studies.

| Reaction Conditions | Glucose Consumed (%) | This compound Yield (%) | Reference |

| pH 6, 7 hours | 10 | Not specified | [13] |

| pH 7, 7 hours | 40 | Not specified | [13] |

| Aqueous medium (initial) | Not specified | 3.63 | [3] |

| Vacuum dehydration + Spray drying | Not specified | 69.15 | [3] |

| Fusion Method | Not specified | 10-30 | [9] |

Table 1: Influence of Reaction Conditions on Glucose Consumption and this compound Yield.

| pH | Reaction Time (h) | This compound Remaining (%) | Reference |

| 6 | 1 | ~40 | [13] |

| 7 | 1 | <10 | [13] |

Table 2: Degradation of this compound under Different pH Conditions.

Biological Significance and Signaling Pathways

The primary biological relevance of this compound in the context of drug development lies in its role as a precursor to Advanced Glycation End-products (AGEs). AGEs are a heterogeneous group of molecules that accumulate in tissues and are implicated in the pathophysiology of numerous chronic diseases.[14]

The AGE-RAGE Signaling Axis

AGEs exert their pathogenic effects in large part through their interaction with the Receptor for Advanced Glycation End-products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily.[2][15] The binding of AGEs to RAGE activates a cascade of intracellular signaling pathways, leading to increased oxidative stress, inflammation, and cellular dysfunction.

This compound in Drug Development

The detrimental effects of the AGE-RAGE axis have made it a significant target for drug development. Therapeutic strategies aim to either inhibit the formation of AGEs or block the RAGE receptor.

Conclusion

The formation of this compound from glucose and proline is a fundamental process in the Maillard reaction with dual significance. In food science, it is a key step in the development of sensory characteristics. In medicine and drug development, it represents a critical precursor to the formation of pathogenic AGEs. This guide has provided detailed methodologies for the synthesis and analysis of this compound, compiled quantitative data on its formation, and illustrated its role in the biologically important AGE-RAGE signaling pathway. A thorough understanding of these aspects is essential for researchers aiming to modulate the Maillard reaction for improved food quality or for the development of novel therapeutics to combat AGE-related diseases.

References

- 1. Fructose-induced AGEs-RAGE signaling in skeletal muscle contributes to impairment of glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fructose-mediated AGE-RAGE axis: approaches for mild modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The preparation of 1-deoxy-1-halogeno-D-fructoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-(1-Deoxy-D-fructosyl)-L-proline | C11H19NO7 | CID 119856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Inhibition of AGEs formation by natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Identification of amadori products and oligosaccharide-glycated amino acids in brewer’s spent grain extract [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. The preparation and characterization of some Amadori compounds (1-amino-1-deoxy-D-fructose derivatives) derived from a series of aliphatic omega-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Amadori Glycated Proteins: Role in Production of Autoantibodies in Diabetes Mellitus and Effect of Inhibitors on Non-Enzymatic Glycation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Fructose-mediated AGE-RAGE axis: approaches for mild modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of Fructose-Proline in Food Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fructose-proline (Fru-Pro), a naturally occurring Amadori product formed from the Maillard reaction between fructose (B13574) or glucose and proline, is prevalent in a variety of processed foods. While historically studied in the context of food chemistry for its role in flavor and color development, emerging research indicates that this compound possesses distinct biological activities that warrant further investigation for its potential applications in nutrition and therapeutics. This technical guide provides a comprehensive overview of the current understanding of the biological significance of this compound, detailing its formation, analytical determination, and known physiological effects. Particular emphasis is placed on its immunomodulatory properties and its interaction with the gut microbiota. This document aims to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the underexplored bioactivities of this Maillard reaction product.

Introduction

The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is a cornerstone of food science, responsible for the desirable flavors, aromas, and colors of cooked foods.[1] This complex cascade of reactions also leads to the formation of a diverse array of compounds, including Amadori products, which are early-stage Maillard reaction products (MRPs). This compound, chemically known as N-(1-deoxy-D-fructos-1-yl)-L-proline, is an Amadori product formed from the condensation of a reducing sugar (like glucose or fructose) with the amino acid proline.[2][3]

While the organoleptic properties of MRPs are well-documented, their biological significance is an area of growing interest. Many MRPs are not digested or absorbed in the upper gastrointestinal tract and thus become available for metabolism by the gut microbiota.[1][4][5] This interaction can modulate the composition and metabolic activity of the gut microbiome, with potential downstream effects on host health.[2][6]

This guide focuses specifically on the biological significance of this compound, a unique Amadori product due to the secondary amine structure of proline. We will delve into its formation in food systems, methods for its analysis, and the current, albeit limited, knowledge of its biological effects, including its potential as an immunomodulatory agent.

Formation and Occurrence of this compound in Food Systems

This compound is formed during the thermal processing or storage of foods that contain both reducing sugars and proline. The reaction is initiated by the condensation of the carbonyl group of a reducing sugar with the amino group of proline, forming a Schiff base, which then undergoes an Amadori rearrangement to form the more stable 1-amino-1-deoxy-2-ketose, this compound.[7] The rate of this compound formation and its subsequent degradation is influenced by factors such as pH, temperature, and water activity. For instance, the formation and decomposition of this compound have been observed to be faster at a neutral pH (pH 7) compared to a slightly acidic pH (pH 6).[1]

Proline is a significant free amino acid in many fruits, and its concentration can be an indicator of juice authenticity.[8][9][10] Consequently, this compound can be found in various processed foods, including:

-

Fruit Juices: Particularly those that have been heat-treated for pasteurization.

-

Baked Goods: The high temperatures used in baking promote the Maillard reaction.

-

Processed Tomato Products: Fructosyl-amino acids are known to be present in these products.

-

Brewer's Spent Grain: This brewing by-product has been shown to contain this compound.[2][6]

The presence and concentration of this compound can serve as an indicator of the extent of the Maillard reaction and the thermal history of a food product.

Analytical Methodologies for this compound

The accurate quantification of this compound in complex food matrices is essential for understanding its dietary intake and biological effects. Liquid chromatography-mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of Amadori products due to its high sensitivity and specificity.

Table 1: LC-MS/MS Parameters for the Analysis of Fructosyl-Amino Acids

| Parameter | Recommended Setting | Reference |

| Chromatography | ||

| Column | Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase C18 with ion-pairing agents | [11][12] |

| Mobile Phase | Acetonitrile/water gradient with additives like ammonium (B1175870) formate (B1220265) or formic acid | [13][14] |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [2][5][6] |

| MS/MS Transitions | Precursor ion (m/z of this compound) to product ions (e.g., immonium ion of proline at m/z 70.0651) | [2][6] |

| Internal Standard | Stable isotope-labeled this compound (e.g., D5-Fructose-proline) | Not explicitly found, but a standard practice for accuracy. |

Note: The specific MS/MS transitions for this compound would need to be optimized in the laboratory. The provided proline immonium ion is a likely product ion based on the fragmentation patterns of similar compounds.

Experimental Protocols

Synthesis and Purification of N-(1-deoxy-D-fructos-1-yl)-L-proline

Diagram 1: Workflow for the Synthesis and Purification of this compound

Caption: A proposed workflow for the synthesis and purification of this compound.

Detailed Steps (Adapted from Fructosyl-glycine synthesis[15]):

-

Reaction: A suspension of D-glucose and L-proline in a suitable solvent system (e.g., methanol and glycerol) is refluxed in the presence of a catalyst like acetic acid. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Initial Purification: The reaction mixture is diluted with water and loaded onto a cation exchange resin (e.g., Amberlite IRN-77, H+ form). The column is washed with water to remove unreacted sugars and pigments, followed by elution with a weak base (e.g., 0.2 N ammonium hydroxide) to elute the Amadori compound and unreacted amino acid.

-

Decolorization: The fractions containing this compound are combined, concentrated, and treated with activated charcoal to remove colored impurities.

-

Secondary Purification: The decolorized solution is subjected to a second cation exchange chromatography step (e.g., Amberlite IRN-77, pyridinium (B92312) form) and eluted with water to separate this compound from the unreacted proline.

-

Crystallization: The purified fractions are evaporated to a syrup, which is then crystallized from a solvent system like methanol-water.

-

Characterization: The final product is dried and its identity and purity are confirmed by techniques such as LC-MS/MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

In Vitro Antioxidant Activity Assessment (DPPH Assay)

The antioxidant activity of this compound can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[16][17][18]

Diagram 2: Experimental Workflow for DPPH Assay

Caption: Workflow for assessing antioxidant activity using the DPPH assay.

Detailed Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol. Prepare serial dilutions of this compound in a suitable solvent.

-

Reaction: In a microplate or cuvette, mix the DPPH solution with different concentrations of the this compound solution. A control containing the solvent instead of the sample is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated for each concentration of this compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Biological Significance of this compound

The biological effects of this compound are not extensively studied; however, preliminary evidence and data from related Amadori products suggest several potential areas of significance.

Immunomodulatory Effects

A key finding is the demonstrated immunostimulating property of synthesized this compound in mice.[4] In this study, the effects of this compound on the in vivo and in vitro immune response were evaluated, revealing its potential as an immune response modulator.[4] While the detailed mechanisms were not fully elucidated in the available abstract, this finding points towards a direct interaction of this compound with immune cells, potentially influencing antibody production and other immune functions.[4]

Antioxidant Activity

Amadori products, in general, have been reported to possess antioxidant properties.[4] This activity is thought to be related to their ability to chelate transition metal ions, thereby inhibiting metal-catalyzed oxidation reactions.[19] One study reported that this compound was the most active antioxidant among 12 tested Amadori compounds in a Ferric Reducing Antioxidant Power (FRAP) assay.[4] This suggests that this compound may contribute to the overall antioxidant capacity of foods in which it is present.

Interaction with Gut Microbiota

Maillard reaction products that are not absorbed in the small intestine can be metabolized by the colonic microbiota.[1][4][5] Studies on other Amadori products, such as fructosyl-lysine, have shown that certain probiotic bacteria can degrade these compounds, utilizing the sugar moiety as a carbon source.[11] It is plausible that this compound is similarly metabolized by specific gut bacteria. This interaction could lead to:

-

Alterations in Gut Microbiota Composition: The availability of this compound as a substrate could favor the growth of specific bacterial species. High-fructose diets have been shown to alter gut microbial populations, and it is possible that this compound contributes to this effect.[20][21][22]

-

Production of Bioactive Metabolites: The microbial fermentation of this compound could lead to the production of short-chain fatty acids (SCFAs) and other metabolites with known effects on host health.

Diagram 3: Potential Signaling Pathways Influenced by this compound and its Metabolites

Caption: Potential signaling pathways influenced by this compound.

Fructose itself has been shown to reprogram cellular metabolism in immune cells to favor inflammatory responses, in part through the mTORC1 and NF-κB signaling pathways.[23][24] While it is yet to be determined if this compound directly modulates these pathways, its components (fructose and proline) have known effects on inflammatory signaling. Proline has demonstrated some anti-inflammatory properties in certain contexts.[25] Therefore, it is conceivable that this compound could have a modulatory effect on inflammatory pathways such as NF-κB and MAPK, although this requires direct experimental verification.[8][26][27][28]

Future Directions and Conclusion

The study of the biological significance of this compound is still in its nascent stages. While there is intriguing preliminary evidence for its immunomodulatory and antioxidant activities, a significant amount of research is required to fully elucidate its role in human health. Key areas for future investigation include:

-

Quantitative Analysis: Development and validation of robust analytical methods to accurately quantify this compound in a wide range of food products to estimate dietary intake.

-

Bioavailability and Metabolism: In vivo studies to determine the absorption, distribution, metabolism, and excretion of this compound. This includes identifying the specific gut microbial species involved in its metabolism and the resulting metabolic products.

-

Mechanism of Action: Detailed mechanistic studies to understand how this compound exerts its immunomodulatory effects. This should involve investigating its impact on specific immune cell populations, cytokine production, and key signaling pathways such as NF-κB and MAPK.

-

Clinical Relevance: Preclinical and eventually clinical studies to assess the potential health benefits or risks associated with dietary this compound intake, particularly in the context of immune function and gut health.

References

- 1. imreblank.ch [imreblank.ch]